molecular formula C17H16BrNO2 B5628299 2-[(4-bromophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline

2-[(4-bromophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5628299
M. Wt: 346.2 g/mol
InChI Key: WKCVCHQGJXNNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound "2-[(4-bromophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline" belongs to a class of organic compounds known as tetrahydroisoquinolines, which are characterized by their bicyclic structure comprising an isoquinoline fused with a tetrahydrofuran ring. This structure imparts unique chemical and physical properties, making these compounds of interest in various fields of chemistry and pharmacology, although our focus will exclude drug use and dosage information as requested.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives, including bromophenols and brominated 1,2,3,4-tetrahydroisoquinolines, often involves multi-step chemical reactions utilizing bromophenols as starting materials or intermediates. For instance, Ma et al. (2007) reported the isolation and semisynthesis of brominated 1,2,3,4-tetrahydroisoquinolines from the red alga Rhodomela confervoides, highlighting the use of natural products as starting points for synthesis (Ma et al., 2007).

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which can be modified with various functional groups, such as bromo, acetyl, and methoxy groups. These modifications significantly influence the chemical behavior and properties of the compounds. Akkurt et al. (2021) performed a crystal structure and Hirshfeld surface analysis of a tetrahydroisoquinoline derivative, providing insights into the 3D arrangement of atoms and the intramolecular interactions that stabilize the molecule (Akkurt et al., 2021).

Chemical Reactions and Properties

Tetrahydroisoquinolines undergo various chemical reactions, including coupling reactions, nitration, acetylation, and reductive amination, which allow for the introduction of different substituents into the tetrahydroisoquinoline scaffold. For example, the copper-catalyzed coupling reaction of nitrogen-containing nucleophiles with aryl bromides, facilitated by tetrahydro-8-hydroxyquinoline, demonstrates the versatility of these compounds in organic synthesis (Wang et al., 2008).

properties

IUPAC Name

2-(4-bromophenoxy)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c18-15-5-7-16(8-6-15)21-12-17(20)19-10-9-13-3-1-2-4-14(13)11-19/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCVCHQGJXNNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788422
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(4-Bromophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline

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